

physical and chemical properties of methyl 5-chloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: methyl 5-chloro-1H-indazole-3-carboxylate

Cat. No.: B085497

[Get Quote](#)

An In-depth Technical Guide to **Methyl 5-chloro-1H-indazole-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, chemical characteristics, synthesis, and applications of **Methyl 5-chloro-1H-indazole-3-carboxylate**. This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active molecules. The indazole scaffold is recognized as a privileged structure in drug discovery, and its derivatives have shown a wide range of activities, including anti-inflammatory and anti-tumor properties.[\[1\]](#)[\[2\]](#)

Core Physical and Chemical Properties

Methyl 5-chloro-1H-indazole-3-carboxylate is a solid at room temperature.[\[3\]](#) Its core structure consists of a bicyclic system formed by the fusion of a benzene ring and a pyrazole ring, with a chlorine atom at the 5-position and a methyl carboxylate group at the 3-position.

Property	Value	Source(s)
IUPAC Name	methyl 5-chloro-1H-indazole-3-carboxylate	[4]
CAS Number	1079-46-5	[5]
Molecular Formula	C ₉ H ₇ ClN ₂ O ₂	[4][5]
Molecular Weight	210.62 g/mol	[4][5]
Appearance	Solid	[3]
Melting Point	218-221 °C	
InChI Key	OFHGAYNAKIWVOL-UHFFFAOYSA-N	[4]
SMILES	COC(=O)C1=NNC2=C1C=C(C=C2)Cl	[4]
Storage	Sealed in a dry environment at 2-8°C	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound. The following data has been reported:

Spectroscopy	Data	Source(s)
¹ H NMR	(300 MHz, DMSO-d ₆) δ 3.93 (s, 3H), 7.48 (dd, J = 1.5, 8.8 Hz, 1H), 7.72 (d, J = 8.8 Hz, 1H), 8.0 (d, J = 1.5 Hz, 1H)	[5]
IR / Mass Spec	Specific experimental data for IR and Mass Spectrometry are not readily available in public literature. Predicted data suggests characteristic peaks for C=O (ester), C-Cl, and aromatic C-H stretches in the IR spectrum.	[6]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reaction of **Methyl 5-chloro-1H-indazole-3-carboxylate** are provided below.

Synthesis of Methyl 5-chloro-1H-indazole-3-carboxylate

This compound is typically synthesized via Fischer esterification from its corresponding carboxylic acid.

Materials:

- 5-Chloro-1H-indazole-3-carboxylic acid (5.10 g)
- Methanol (75 mL)
- Concentrated Sulfuric Acid (10 mL)
- Water (225 mL)

Procedure:

- A solution of 5-Chloro-1H-indazole-3-carboxylic acid (5.10 g) in methanol (75 mL) is prepared in a round-bottom flask.
- Concentrated sulfuric acid (10 mL) is carefully added to the solution.
- The mixture is heated to reflux and maintained for 3 hours.[5]
- After the reaction is complete, the mixture is cooled to room temperature.
- The reaction mixture is then poured into water (225 mL), which causes the product to precipitate.
- The precipitated solid is collected by filtration and washed with water to yield pure **methyl 5-chloro-1H-indazole-3-carboxylate** (yield: 4.39 g, 75%).[5]

Caption: Esterification workflow for synthesizing the target compound.

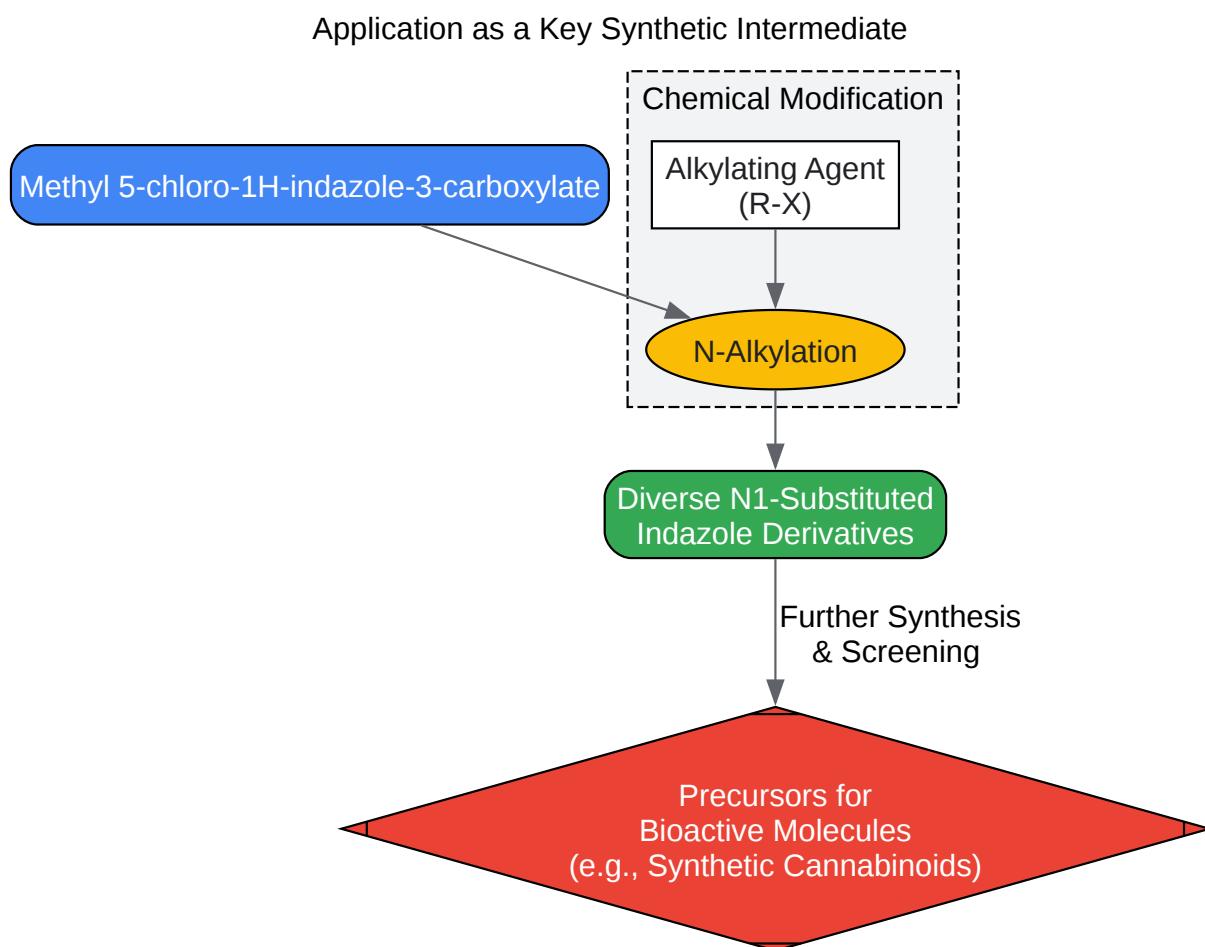
N-Alkylation of Methyl 5-chloro-1H-indazole-3-carboxylate

The indazole nitrogen is a key site for functionalization. N-alkylation is a common subsequent reaction to generate diverse molecular scaffolds. Achieving regioselectivity at the N1 position is often desired and can be accomplished with specific reaction conditions.[7][8]

Materials:

- **Methyl 5-chloro-1H-indazole-3-carboxylate** (1.0 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
- Alkylation agent (e.g., alkyl bromide, 1.1 equiv)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate

- Brine


Procedure:

- Under a nitrogen atmosphere, dissolve **methyl 5-chloro-1H-indazole-3-carboxylate** in anhydrous THF (to a concentration of approx. 0.1 M).[9]
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.[9]
- Re-cool the mixture to 0 °C and add the alkylating agent dropwise.
- Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.[9]
- Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to isolate the N1-alkylated product. [9]

Role in Drug Development and Logical Relationships

Methyl 5-chloro-1H-indazole-3-carboxylate is not typically an active pharmaceutical ingredient itself but serves as a crucial building block. The indazole core is a bioisostere of indole, a common motif in biologically active compounds.[1] The ester at the C3 position and the reactive nitrogen atom at the N1 position allow for extensive chemical modifications.

The primary utility of this compound is as a versatile intermediate. The N-alkylation protocol described above is a gateway to creating libraries of N1-substituted indazoles. These derivatives are explored for various therapeutic targets. For instance, this intermediate is used in the synthesis of certain synthetic cannabinoids and other research chemicals.[10]

[Click to download full resolution via product page](#)

Caption: Logical workflow from intermediate to potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-1H-indazole-3-carboxylic acid 1201-24-7 [sigmaaldrich.com]
- 4. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. diva-portal.org [diva-portal.org]
- To cite this document: BenchChem. [physical and chemical properties of methyl 5-chloro-1H-indazole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085497#physical-and-chemical-properties-of-methyl-5-chloro-1h-indazole-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com